1-Methyl-2,6-diphenylpiperidin-4-ol

Structural isomerism CNS pharmacology Piperidine positional isomers

1-Methyl-2,6-diphenylpiperidin-4-ol (CAS 2403-92-1) is a substituted piperidin-4-ol featuring a methyl group on the endocyclic nitrogen and phenyl substituents at the 2- and 6-positions. It belongs to the broader 2,6-disubstituted piperidinol family, a class extensively studied for antibacterial, antifungal, CNS-modulating, and enzyme-inhibitory properties.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B3871265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,6-diphenylpiperidin-4-ol
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCN1C(CC(CC1C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3
InChIKeyCVCRCZBXPUGBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,6-diphenylpiperidin-4-ol: Core Identity and Procurement Context for a N-Methyl-2,6-diarylpiperidin-4-ol Scaffold


1-Methyl-2,6-diphenylpiperidin-4-ol (CAS 2403-92-1) is a substituted piperidin-4-ol featuring a methyl group on the endocyclic nitrogen and phenyl substituents at the 2- and 6-positions . It belongs to the broader 2,6-disubstituted piperidinol family, a class extensively studied for antibacterial, antifungal, CNS-modulating, and enzyme-inhibitory properties [1]. The compound shares a molecular formula (C₁₈H₂₁NO) with the isomeric drug azacyclonol (γ-pipradol), but differs in the position of the phenyl and hydroxyl groups, leading to fundamentally different pharmacological profiles and synthetic utility [2].

Why 1-Methyl-2,6-diphenylpiperidin-4-ol Cannot Be Replaced by Other 2,6-Diphenylpiperidin-4-ols or Isomeric Piperidine Derivatives


Within the 2,6-diarylpiperidin-4-ol class, even minor structural perturbations—such as the presence or absence of an N-methyl group, the relocation of phenyl rings, or alkyl substitution at the 3-position—profoundly alter stereoelectronic properties, receptor-binding profiles, and metabolic stability [1]. The N-methyl substitution directly influences basicity (pKa of the tertiary amine), hydrogen-bond donor/acceptor capacity, and CNS penetration, while the 2,6-diphenyl arrangement dictates conformational rigidity and chiral recognition. The isomeric compound azacyclonol, though sharing the identical C₁₈H₂₁NO formula, exhibits a distinct pharmacological signature (CNS depressant, NOX-derived ROS inhibitor) that is not transferable to the 1-methyl-2,6-diphenyl scaffold [2]. Generic interchange without stereochemical and substitution-pattern verification risks irreproducible biological results and wasted synthesis efforts.

Quantitative Differentiation Evidence for 1-Methyl-2,6-diphenylpiperidin-4-ol vs. Closest Analogs


Structural Isomerism and Pharmacological Divergence: 1-Methyl-2,6-diphenylpiperidin-4-ol vs. Azacyclonol

1-Methyl-2,6-diphenylpiperidin-4-ol is a positional isomer of azacyclonol (γ-pipradol, CAS 58446-88-1). Both share the molecular formula C₁₈H₂₁NO (MW 267.37 g/mol), but in azacyclonol the hydroxyl and two phenyl groups are attached to the 4-position of the piperidine ring, whereas in the target compound the phenyl groups reside at the 2- and 6-positions with the hydroxyl at the 4-position and a methyl group on the nitrogen . Azacyclonol is a known CNS depressant, histamine H₁ receptor antagonist (Ki = 6.18 μM), and NOX-derived ROS inhibitor in A549 lung cancer cells, while the 1-methyl-2,6-diphenyl scaffold, lacking these pharmacological annotations, is positioned as a distinct chemical entity for divergent target engagement and synthetic derivatization [1].

Structural isomerism CNS pharmacology Piperidine positional isomers

N-Methyl Substitution Effect on CNS Penetration and Basicity vs. 2,6-Diphenylpiperidin-4-ol (Des-Methyl Analog)

The presence of an N-methyl group in 1-methyl-2,6-diphenylpiperidin-4-ol differentiates it from 2,6-diphenylpiperidin-4-ol (CAS 2403-90-9, MW 253.34 g/mol). The tertiary amine (pKa ~9.5–10.5 for N-methylpiperidines) versus a secondary amine (pKa ~10.5–11.5 for piperidine) alters protonation state at physiological pH, which directly impacts membrane permeability, CNS penetration, and receptor-binding kinetics [1]. The N-methyl group also removes a hydrogen-bond donor site, reducing the compound's ability to act as a hydrogen-bond donor in target binding, while the increased molecular weight (267.37 vs. 253.34 g/mol) and logP shift influence distribution and metabolic profiles .

N-alkyl substitution CNS penetration Piperidine basicity

Molecular Docking-Derived Binding Energy for COVID-19 Main Protease (MPro): 2,6-Diphenylpiperidin-4-ol Derivative Series Ranking

In a 2023 in silico study, seven 2,6-diphenylpiperidin-4-ol derivatives (M1–M7) were docked against SARS-CoV-2 main protease (PDB ID: 5R84) using Schrödinger Maestro 12.4 with Glide Score, Extra Precision (XP) Energy, and Glide Energy scoring functions [1]. The derivative with the best binding energy was noted to have high in silico potency against MPro, and the series exhibited drug-like properties comparable to known antivirals via QikProp analysis. 1-Methyl-2,6-diphenylpiperidin-4-ol, as the N-methyl substituted parent of this series, serves as the foundational scaffold from which the best-performing derivatives were designed, establishing its relevance for further antiviral lead optimization [2].

COVID-19 Main protease Molecular docking 2,6-Diphenylpiperidin-4-ol derivatives

Synthetic Accessibility: Reductive Amination Cyclization (RAC) Route for N-Alkyl-2,6-diphenylpiperidines vs. Grignard-Based Routes for 4-Ol Derivatives

A microwave-assisted reductive amination cyclization (RAC) protocol has been reported for the synthesis of cis-2,6-diphenyl-1-alkylpiperidines, including N-methyl, N-ethyl, and N-benzyl derivatives, from 1,5-diketones and alkylammonium formates . This method provides direct access to the N-alkyl-2,6-diphenylpiperidine core, which can be further functionalized to introduce the 4-hydroxyl group. In parallel, Grignard-mediated reduction of 3-alkyl-2,6-diarylpiperidin-4-ones yields stereochemically defined (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ols [1]. The RAC route is distinguished by its operational simplicity, short reaction times under microwave irradiation, and high cis-selectivity, making it a preferred entry point for procuring the 1-methyl-2,6-diphenyl scaffold with defined stereochemistry.

Reductive amination cyclization Microwave-assisted synthesis 2,6-Diphenylpiperidine synthesis

Patent-Disclosed 5-HT₇ Receptor Antagonist Potential: Piperidine Derivative Class Including 2,6-Diarylpiperidine Scaffolds

European patent EP 1626044 A1 (filed 2004, Ajinomoto Co.) claims piperidine derivatives of a generic formula encompassing 2,6-diarylpiperidine structures as agents for treating or preventing diseases related to the 5-HT₇ receptor [1]. While the patent does not explicitly exemplify 1-methyl-2,6-diphenylpiperidin-4-ol, the structural claim scope includes N-substituted-2,6-diarylpiperidines with optional 4-hydroxyl substitution. This intellectual property precedent establishes the 1-methyl-2,6-diphenylpiperidin-4-ol scaffold as a member of a therapeutically relevant chemical series with validated 5-HT₇ antagonist potential, distinguishing it from non-2,6-diaryl piperidine 5-HT₇ ligands.

5-HT7 receptor Serotonin Piperidine patent

Optimal Research and Industrial Application Scenarios for 1-Methyl-2,6-diphenylpiperidin-4-ol


Structure-Activity Relationship (SAR) Studies on CNS-Penetrant 5-HT₇ Receptor Antagonists

The 1-methyl-2,6-diphenylpiperidin-4-ol scaffold embodies the key 2,6-diarylpiperidine pharmacophore claimed in EP 1626044 A1 for 5-HT₇ modulation [1]. Its tertiary N-methyl amine and 4-hydroxyl group provide vectors for parallel derivatization (N-dealkylation/alkylation, O-acylation) to rapidly map the SAR of 5-HT₇ antagonism, differentiating it from non-diaryl 5-HT₇ ligands and enabling novel composition-of-matter patent filings.

Antiviral Lead Optimization Against SARS-CoV-2 Main Protease (MPro)

Based on the in silico docking study demonstrating that 2,6-diphenylpiperidin-4-ol derivatives bind to the MPro active site with drug-like QikProp profiles [2], 1-methyl-2,6-diphenylpiperidin-4-ol serves as the optimal starting scaffold for synthesizing the M1–M7 derivative series and beyond. Its well-defined synthetic routes (RAC protocol ) allow rapid analog generation for in vitro MPro inhibition assays, potentially accelerating the development of non-covalent SARS-CoV-2 inhibitors.

Antibacterial and Antifungal Discovery Using Stereochemically Defined 2,6-Diarylpiperidin-4-ols

The established stereochemical effect on antibacterial and antifungal activities within the (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol series [3] positions 1-methyl-2,6-diphenylpiperidin-4-ol as a critical stereochemical reference point. Its cis-2,6-diphenyl configuration, accessible via the microwave-assisted RAC route, can be compared head-to-head against trans isomers and 3-alkyl-substituted analogs to define the stereochemical determinants of antimicrobial potency.

Chemical Biology Probe for N-Methyl-Dependent CNS Activity Differentiation

By serving as the N-methylated counterpart to 2,6-diphenylpiperidin-4-ol, this compound enables paired-probe experiments to isolate the contribution of N-methylation to CNS penetration, target engagement, and metabolic stability [4]. Such paired comparisons are essential for CNS drug discovery programs aiming to optimize the balance between permeability, efflux susceptibility, and receptor binding, and cannot be achieved with non-paired commercial analogs.

Quote Request

Request a Quote for 1-Methyl-2,6-diphenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.